molecular formula C23H20N4O3 B2940529 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one CAS No. 685107-15-7

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one

Cat. No.: B2940529
CAS No.: 685107-15-7
M. Wt: 400.438
InChI Key: DGOPHSLXOUGYGF-UHFFFAOYSA-N
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Description

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[1211003,1204,9017,25019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one is a complex organic compound characterized by its unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one involves multiple steps, typically starting with simpler organic molecules. The process often includes:

    Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions.

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions.

    Azacyclization: Incorporation of nitrogen atoms into the ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A simpler compound with similar methoxy groups but lacking the complex hexacyclic structure.

    3-hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one: Another complex molecule with a different ring system and functional groups.

Uniqueness

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one is unique due to its intricate hexacyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxy-12,16,18,25-tetrazahexacyclo[12.11.0.03,12.04,9.017,25.019,24]pentacosa-1(14),4,6,8,15,17,19,21,23-nonaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-20-9-13-7-8-26-18(14(13)10-21(20)30-2)11-19-15(22(26)28)12-24-23-25-16-5-3-4-6-17(16)27(19)23/h3-6,9-10,12,18H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOPHSLXOUGYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=NC6=CC=CC=C6N45)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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